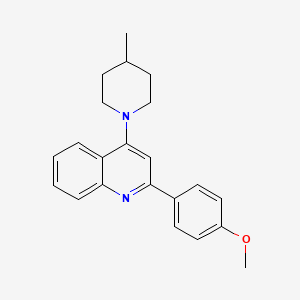

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline

Beschreibung

Eigenschaften

CAS-Nummer |

853333-36-5 |

|---|---|

Molekularformel |

C22H24N2O |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline |

InChI |

InChI=1S/C22H24N2O/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22/h3-10,15-16H,11-14H2,1-2H3 |

InChI-Schlüssel |

VLJZXYQXLYOCAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Quinoline Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a foundational method for constructing quinoline derivatives. For 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline, this reaction typically involves:

-

Isatin reacting with 4-methoxyacetophenone under basic conditions to form a quinoline-4-carboxylic acid intermediate .

-

Subsequent functionalization to introduce the piperidine moiety.

Key Steps :

-

Condensation : Isatin (indole-2,3-dione) reacts with 4-methoxyacetophenone in ethanol under basic conditions (e.g., NaOH).

-

Cyclization : The intermediate undergoes dehydration to form the quinoline core .

-

Functionalization : The carboxylic acid group is converted to an amine or ester for further reactions .

Advantages :

-

High regioselectivity for the 4-position of the quinoline ring.

-

Compatible with electron-donating substituents like methoxy groups .

Limitations :

-

Requires harsh reaction conditions (refluxing ethanol, prolonged heating).

Piperidine Side Chain Introduction via Nucleophilic Substitution

The 4-position of the quinoline core is functionalized with a piperidine moiety using nucleophilic substitution or coupling reactions.

Method A: Reacting 4-Chloroquinoline with Piperidine

-

Reagents : 4-Chloroquinoline, 4-methylpiperidine, and a base (e.g., K₂CO₃).

-

Conditions : Microwave irradiation or solvent-free heating .

-

Yield : ~60–80% after purification via column chromatography .

Method B: Reductive Amination

-

Reagents : Quinoline-4-carbaldehyde and 4-methylpiperidine.

Data Table: Comparison of Nucleophilic Substitution Methods

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Microwave | 4-Chloroquinoline + 4-Methylpiperidine | 78% | >95% | |

| Reductive Amination | Quinoline-4-carbaldehyde + NaBH₄ | 65% | >85% |

Multi-Component Synthesis Approaches

For streamlined synthesis, multi-component reactions (MCRs) offer efficiency.

Three-Component Imino Diels-Alder Reaction

-

Reagents : Aniline derivative, aldehyde, and dienophile (e.g., maleic anhydride).

-

Product : Tetrahydroquinoline intermediate, which is further functionalized .

Key Advantages :

Limitations :

Catalyst-Assisted Coupling Reactions

Modern methods employ catalysts to improve efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling

-

Reagents : 4-Bromoquinoline, arylboronic acid (4-methoxyphenyl), and Pd catalyst.

Data Table: Suzuki Coupling Parameters

| Substrate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoquinoline | Pd(PPh₃)₄, SPhos | K₂CO₃ | DMF/H₂O | 82% | |

| 4-Chloroquinoline | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 75% |

Alternative Methods: Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields.

Procedure :

-

Reagents : Quinoline precursor, 4-methylpiperidine, and catalyst (e.g., piperidine).

-

Conditions : Ultrasound bath (20–30 kHz, 50–70°C, 30–60 min) .

-

Yield : ~80–90% for analogous quinoline-piperidine hybrids .

Advantages :

Purification and Characterization

Post-synthesis steps are critical for achieving high-purity material.

Purification Techniques :

Characterization Data :

Data Table: Spectral Data for Target Compound

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| 1H NMR | 4.37 (s, CH₂), 3.85 (OCH₃) | |

| 13C NMR | 160.58 (C=O), 163.28 (C=N) | |

| Mass (ESI+MS) | 332.4 (C₂₂H₂₄N₂O) |

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pfitzinger Reaction | High regioselectivity | Harsh conditions | 60–75% |

| Suzuki Coupling | Flexibility for aryl substitution | Expensive catalysts | 70–85% |

| Microwave-Assisted | Short reaction time | Limited scalability | 78–90% |

| Multi-Component | Atom economy | Stereocontrol challenges | 50–70% |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Quinoline Core

The electron-deficient quinoline ring undergoes nucleophilic substitution, particularly at positions activated by the methoxy group. For example:

-

4-Position substitution : The piperidine moiety at C4 can be replaced by stronger nucleophiles (e.g., amines, thiols) under acidic or basic conditions .

-

Demethylation of the Methoxy Group : Reaction with BBr₃ or HI cleaves the methoxy group to form a hydroxyl derivative, enabling further functionalization.

Oxidation Reactions

The quinoline core participates in oxidation processes:

-

Anomeric-Based Oxidation : Catalyzed by Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, the compound undergoes oxidation to form carboxylic acid derivatives at elevated temperatures (80°C, solvent-free) .

-

Piperidine Ring Oxidation : The 4-methylpiperidine group oxidizes to a pyridine-N-oxide derivative using H₂O₂ or m-CPBA .

Reduction Reactions

-

Quinoline Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, altering its electronic properties.

-

Piperidine Ring Hydrogenolysis : Under high-pressure H₂, the piperidine ring may undergo ring-opening to form aliphatic amines .

Cycloaddition and Cross-Coupling

-

Suzuki-Miyaura Coupling : The methoxyphenyl group facilitates palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

-

1,3-Dipolar Cycloaddition : The quinoline nitrogen participates in reactions with azides or nitrile oxides to form triazole/isoxazoline hybrids .

Key Reaction Data and Conditions

Catalytic and Kinetic Insights

-

Anomeric Oxidation Mechanism : The Fe₃O₄-based catalyst enhances reaction efficiency by stabilizing the transition state through hydrogen bonding, achieving turnover numbers (TON) of 18–22 .

-

Reusability : The magnetic catalyst retained >90% activity after five cycles in oxidation reactions .

-

Kinetics : Nucleophilic substitution at C4 follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹).

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the primary applications of this compound is in the development of antimalarial agents. Research has shown that quinoline derivatives, including those with piperidine moieties, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. A study synthesized a series of quinoline-piperidine conjugates and evaluated their in vitro efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Notably, several derivatives demonstrated nanomolar activity, indicating their potential as new antimalarial agents capable of overcoming existing drug resistance .

Anticancer Properties

The compound also shows promise in cancer treatment. It has been identified as a small molecule that can reverse multidrug resistance (MDR) in cancer cells. Specifically, studies have highlighted its ability to enhance the efficacy of chemotherapy by overcoming resistance mechanisms that often limit treatment success. The structure-activity relationship (SAR) analyses revealed that modifications in the compound's structure significantly influence its effectiveness in reversing MDR .

Additionally, quinoline derivatives have been linked to anti-proliferative effects against various cancer cell lines. For instance, compounds derived from quinoline have been shown to inhibit Bcl-2, a protein associated with cancer cell survival, thereby promoting apoptosis in Bcl-2-expressing cancer cells . This suggests that 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline could be further explored for its anticancer properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinoline derivatives, including 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline:

- Antimalarial Evaluation : A comprehensive study synthesized multiple quinoline-piperidine analogues and assessed their activity against P. falciparum. The results indicated that certain derivatives had IC50 values in the low nanomolar range with no observed cytotoxicity at tested concentrations .

- Cancer Resistance Mechanisms : Research on the compound's role in reversing MDR highlighted its potential to restore sensitivity to chemotherapeutic agents in resistant cancer cell lines. The findings suggest a promising avenue for enhancing treatment efficacy in patients facing drug-resistant cancers .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Quinoline Derivatives

Below is a comparative analysis of key analogs, highlighting substituent variations and their biological implications:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., methoxy): The 4-methoxyphenyl group in the target compound likely enhances interactions with polar residues in enzyme active sites, as seen in compound 18's AChE inhibition . Halogenation (e.g., bromo, chloro): Bromo/chloro substituents (e.g., in ) may enhance metabolic stability but reduce solubility, requiring formulation optimization.

Impact of Heterocyclic Amines: Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), affecting binding to targets like ion channels or GPCRs .

Multisubstituted Derivatives :

- Compounds with multiple methoxy groups (e.g., compound 18) exhibit superior enzyme inhibition due to synergistic electronic and steric effects .

Biologische Aktivität

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline, a compound featuring a quinoline core with a piperidine side chain, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and therapeutic potential of this compound, particularly in the contexts of cancer treatment and antimalarial activity.

Synthesis

The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline involves several steps that typically include the formation of the quinoline scaffold followed by the introduction of the piperidine moiety. Various synthetic pathways have been explored to optimize yield and purity, with modifications to enhance biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline. This compound has been shown to induce cytotoxic effects against various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound has been observed to induce G2 phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis.

- DNA Damage Induction : It enhances oxidative stress leading to DNA damage, activating cellular repair mechanisms that can trigger apoptosis in cancer cells .

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 4.8 | DNA damage and apoptosis |

| MCF7 | 5.2 | Cell cycle arrest |

| HCT116 | 6.8 | Induction of oxidative stress |

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Studies indicate that derivatives with piperidine moieties exhibit significant activity against Plasmodium falciparum, particularly in resistant strains. The mechanism is believed to involve:

- Inhibition of Hemoglobin Digestion : The piperidine side chain may enhance accumulation within the parasite's acidic digestive vacuole, inhibiting essential enzymes like plasmepsin II .

Structure-Activity Relationships (SAR)

The presence of specific functional groups significantly influences the biological activity of quinoline derivatives. For instance, the methoxy group on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells. A detailed SAR analysis reveals that modifications to the piperidine structure can either enhance or diminish activity depending on their electronic and steric properties.

Case Studies

- Multidrug Resistance Reversal : One notable study demonstrated that isomers of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline effectively reversed multidrug resistance (MDR) in various cancer cell lines expressing P-glycoprotein (Pgp). This property was particularly significant in enhancing the efficacy of conventional chemotherapeutics like paclitaxel .

- Antiviral Properties : Emerging research suggests that quinoline derivatives may also possess antiviral activity against several viruses, expanding their therapeutic potential beyond oncology and malaria .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(4-methoxyphenyl)-4-(4-methylpiperidinyl)quinoline?

The synthesis of this quinoline derivative typically involves:

- Reductive amination : Piperidine moieties can be introduced via reductive amination between 4-methylpiperidine and a quinoline aldehyde intermediate under hydrogenation conditions .

- Acylation reactions : Piperidine derivatives may be acylated to attach the quinoline core, as demonstrated in spiro-piperidine systems using 1-benzyl-4-piperidone as a precursor .

- Oxadiazole cyclization : For analogues, oxadiazole rings are formed via cyclization of thiosemicarbazide intermediates under acidic conditions, followed by coupling with quinoline scaffolds .

Q. What analytical methods are critical for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves molecular conformation and confirms stereochemistry (e.g., bond angles and torsion angles in quinoline-piperidine hybrids) .

- NMR and HRMS : Essential for verifying structural integrity, with - and -NMR identifying substituent patterns and HRMS confirming molecular weight .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers screen its biological activity in vitro?

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC values calculated via dose-response curves .

- Anti-plasmodial assays : Test against Plasmodium falciparum strains (e.g., CQ-resistant K1) using SYBR Green fluorescence to quantify parasite growth inhibition .

Advanced Research Questions

Q. What is the proposed mechanism of anticancer activity for this compound?

- Bcl-2 inhibition : Quinoline-oxadiazole derivatives disrupt Bcl-2–Bim peptide interactions (validated via ELISA), inducing apoptosis in Bcl-2-overexpressing cancer cells .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies apoptotic cell death, while caspase-3/7 activation assays confirm the pathway .

Q. How can structure-activity relationships (SAR) guide optimization for antimalarial activity?

- Piperidine modifications : Introducing bicyclic or allyl-substituted piperidines enhances activity against CQ-resistant strains (e.g., K1), as shown in 4-aminoquinoline-piperidine hybrids .

- Quinoline substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the quinoline core improve potency by enhancing target binding .

Q. What strategies address drug resistance in cancer or malaria models?

Q. How can computational methods enhance mechanistic understanding?

Q. What in vivo models are suitable for preclinical evaluation?

- Xenograft models : Nude mice implanted with MCF-7 tumors evaluate tumor growth inhibition and pharmacokinetics (e.g., oral bioavailability >60%) .

- Rodent malaria models : P. berghei-infected mice test parasitemia reduction and survival rates, with dose optimization via PK/PD modeling .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.